molecular formula C9H7F3O3 B185788 2,2,2-Trifluoroethyl 3-hydroxybenzoate CAS No. 179633-60-4

2,2,2-Trifluoroethyl 3-hydroxybenzoate

Cat. No. B185788
CAS RN: 179633-60-4
M. Wt: 220.14 g/mol
InChI Key: ZMJPYRFGQUIKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoroethyl 3-hydroxybenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 3-hydroxybenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions, which allows it to react with electrophilic compounds and form new chemical bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,2,2-Trifluoroethyl 3-hydroxybenzoate. However, it is not known to have any significant toxic effects on humans or animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2,2-Trifluoroethyl 3-hydroxybenzoate in lab experiments is its high reactivity and selectivity. It is also relatively easy to handle and store. However, its high cost and limited availability can be a limitation for some researchers.

Future Directions

There are several potential future directions for research involving 2,2,2-Trifluoroethyl 3-hydroxybenzoate. One area of interest is the development of new synthetic methods that use this compound as a starting material. Additionally, there is potential for the use of 2,2,2-Trifluoroethyl 3-hydroxybenzoate in the synthesis of new pharmaceuticals and agrochemicals. Further research is also needed to better understand the mechanism of action and potential applications of this compound.
In conclusion, 2,2,2-Trifluoroethyl 3-hydroxybenzoate is a valuable reagent in organic synthesis with potential applications in the development of new pharmaceuticals and agrochemicals. Further research is needed to better understand its mechanism of action and to explore new synthetic methods and applications.

Scientific Research Applications

2,2,2-Trifluoroethyl 3-hydroxybenzoate is widely used in scientific research as a reagent in organic synthesis. It is particularly useful in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. Additionally, it has been used as a starting material for the synthesis of various heterocyclic compounds.

properties

CAS RN

179633-60-4

Product Name

2,2,2-Trifluoroethyl 3-hydroxybenzoate

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2,2,2-trifluoroethyl 3-hydroxybenzoate

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)5-15-8(14)6-2-1-3-7(13)4-6/h1-4,13H,5H2

InChI Key

ZMJPYRFGQUIKOZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C(=O)OCC(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)OCC(F)(F)F

synonyms

Benzoic acid, 3-hydroxy-, 2,2,2-trifluoroethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250 mL round bottom flask equipped with magnetic stirrer and heating mantle was added 10 parts of 3-hydroxy benzoic acid, 100 parts of 2,2,2-trifluoroethanol and 0.5 parts of concentrated sulfuric acid. The reaction mixture was heated at 95° C. for 48 hours. The solvent was evaporated under reduced pressure and the solid material was dissolved in 250 mL of ethyl acetate. The organic layer was washed with 250 mL of water, 250 mL 5% solution of sodium bicarbonate in 100 mL of water and finally with 250 mL of water. The ethyl acetate layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure, yield 4.1 parts. TLC on silica gel plate showed a single spot. The structure was confirmed on the basis of 1H NMR. The reaction proceeded as follows:
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